3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Description
3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13BrN4O and its molecular weight is 333.189. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications
Compounds containing 1,2,4-oxadiazole and pyrazole moieties have been explored for their potential in biomedical applications. For instance, the electrochemically induced transformation of related compounds has shown promise for the regulation of inflammatory diseases through docking studies, indicating their potential as therapeutic agents for treating such conditions (Ryzhkova, Ryzhkov, & Elinson, 2020). Furthermore, computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their wide-ranging potential in medicinal chemistry (Faheem, 2018).
Insecticidal Activity
The synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings has been researched for their insecticidal activities. Some compounds have shown good insecticidal activities against the diamondback moth, demonstrating the potential of these compounds in developing new insecticides (Qi et al., 2014). Additionally, novel anthranilic diamide derivatives containing 1,2,4-oxadiazole were designed, synthesized, and evaluated for larvicidal activities against Plutella xylostella, with some compounds displaying significant potency, suggesting their utility as lead compounds for further optimization in pesticide development (Liu et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Research has also been conducted on oxadiazole derivatives for their application in organic light-emitting diodes (OLEDs). For example, m-terphenyl oxadiazole derivatives have been synthesized and evaluated as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs, indicating their effectiveness in reducing driving voltages and improving efficiency and stability of OLED devices (Shih et al., 2015).
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-8(2)11-7-12(18-17-11)14-16-13(19-20-14)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFZTRHJROLWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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